Acetamide,N-[[(5S)-3-(4-acetylphenyl)-2-oxo-5-oxazolidinyl]methyl]-
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Overview
Description
(S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound that features an oxazolidinone ring, an acetylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Acetylphenyl Group: This step involves the acylation of the oxazolidinone ring with 4-acetylphenyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetamide Moiety: The final step is the amidation reaction where the oxazolidinone derivative is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the acetyl group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
(S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Acetylphenyl methanesulfonate: This compound shares the acetylphenyl group but differs in its sulfonate moiety.
4-Acetylphenyl trifluoromethanesulfonate: Similar in structure but contains a trifluoromethanesulfonate group.
4-Acetylphenyl acetate: Contains an acetylphenyl group with an acetate moiety.
Uniqueness
(S)-N-((3-(4-acetylphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its combination of an oxazolidinone ring, acetylphenyl group, and acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)10-2-4-11(5-3-10)16-14(19)12(18)8-13-15-6-7-20-13/h2-5,13,15H,6-8H2,1H3,(H,16,19) |
InChI Key |
BEFGUQCNINCFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC2NCCO2 |
Origin of Product |
United States |
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